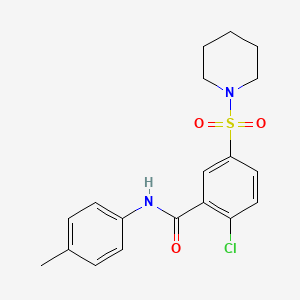![molecular formula C14H12F3N3OS B6046021 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B6046021.png)
2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)benzyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)benzyl]acetamide, also known as PTA, is a chemical compound that has gained significant interest in scientific research due to its unique properties. PTA is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key enzyme in the regulation of insulin signaling and glucose metabolism. In
Mécanisme D'action
The mechanism of action of 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)benzyl]acetamide involves the inhibition of PTP1B, which is a key enzyme in the regulation of insulin signaling and glucose metabolism. PTP1B dephosphorylates insulin receptor substrate-1 (IRS-1), which leads to the downregulation of insulin signaling. 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)benzyl]acetamide binds to the active site of PTP1B and prevents its activity, leading to increased insulin sensitivity and glucose metabolism.
Biochemical and Physiological Effects:
2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)benzyl]acetamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)benzyl]acetamide inhibits PTP1B activity with high selectivity and potency. In vivo studies have shown that 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)benzyl]acetamide improves insulin sensitivity and glucose metabolism in animal models of type 2 diabetes. 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)benzyl]acetamide has also been shown to have anti-inflammatory and anti-cancer properties, which make it a promising candidate for the development of new drugs for these conditions.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)benzyl]acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of PTP1B, which makes it a valuable tool for studying the role of PTP1B in insulin signaling and glucose metabolism. 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)benzyl]acetamide is also stable and easy to handle, which makes it suitable for use in cell-based assays and animal studies. However, 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)benzyl]acetamide has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in large-scale studies. 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)benzyl]acetamide also has limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)benzyl]acetamide. One area of research is the development of new PTP1B inhibitors with improved potency and selectivity. Another area of research is the investigation of the anti-inflammatory and anti-cancer properties of 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)benzyl]acetamide, and the development of new drugs for these conditions. Additionally, the role of PTP1B in other physiological processes, such as the regulation of appetite and energy balance, is an area of increasing interest. Overall, the study of 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)benzyl]acetamide has the potential to lead to the development of new drugs for the treatment of metabolic disorders, inflammation, and cancer.
Méthodes De Synthèse
The synthesis of 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)benzyl]acetamide involves the reaction between 2-mercapto-pyrimidine and 3-(trifluoromethyl)benzylbromide in the presence of a base. The resulting product is then acetylated with acetic anhydride to yield 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)benzyl]acetamide. The synthesis of 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)benzyl]acetamide has been optimized to improve the yield and purity of the product, and various modifications have been made to the reaction conditions to achieve this goal.
Applications De Recherche Scientifique
2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)benzyl]acetamide has been extensively studied in scientific research due to its potential as a therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders. PTP1B is a negative regulator of insulin signaling, and its inhibition by 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)benzyl]acetamide leads to improved insulin sensitivity and glucose metabolism. 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)benzyl]acetamide has also been shown to have anti-inflammatory and anti-cancer properties, which make it a promising candidate for the development of new drugs for these conditions.
Propriétés
IUPAC Name |
2-pyrimidin-2-ylsulfanyl-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3OS/c15-14(16,17)11-4-1-3-10(7-11)8-20-12(21)9-22-13-18-5-2-6-19-13/h1-7H,8-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGCSXCNQICVLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)CSC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-pyrimidin-2-ylsulfanyl-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(aminosulfonyl)phenyl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B6045938.png)

![2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6045944.png)
![5,5'-(1,4-butanediyl)bis[4-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol]](/img/structure/B6045950.png)
![2-{1-(3-methoxybenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6045960.png)
![6-{[3-(1-adamantyl)-3-oxopropyl]amino}-2-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6045969.png)
![{1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-4-piperidinyl}methanol](/img/structure/B6045971.png)

![5-[(7-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6045985.png)

![2-[(3,4-diethoxyphenyl)acetyl]-3-[(4-methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B6046006.png)
![2-[(5-methyl-2-pyrazinyl)carbonyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6046012.png)
![(1S*,4S*)-2-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolyl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6046029.png)
![4-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6046030.png)